molecular formula C13H12N2O2S B11613726 5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one

5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B11613726
M. Wt: 260.31 g/mol
InChI Key: YICHONBJSXGNDV-ICKRUQPGSA-N
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Description

5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a methoxyphenyl group, a prop-2-enylidene linkage, and a thioxoimidazolidinone core. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
  • 4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one
  • 3,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-enylidene}-1-methyl-4-thiazolidinone

Uniqueness

5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one stands out due to its unique combination of a methoxyphenyl group and a thioxoimidazolidinone core This structure imparts specific chemical and biological properties that differentiate it from similar compounds

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

(5Z)-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H12N2O2S/c1-17-10-7-5-9(6-8-10)3-2-4-11-12(16)15-13(18)14-11/h2-8H,1H3,(H2,14,15,16,18)/b3-2+,11-4-

InChI Key

YICHONBJSXGNDV-ICKRUQPGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=C\2/C(=O)NC(=S)N2

Canonical SMILES

COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)N2

Origin of Product

United States

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